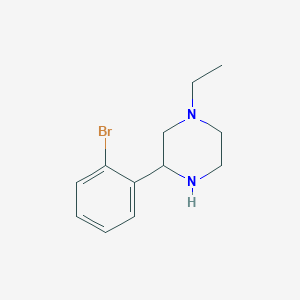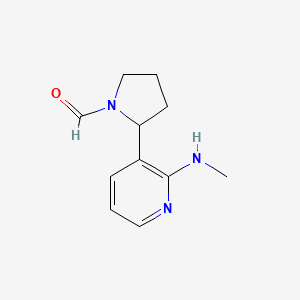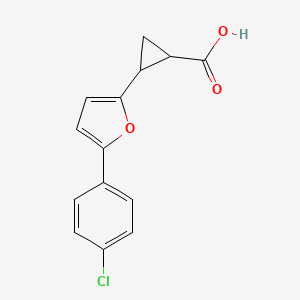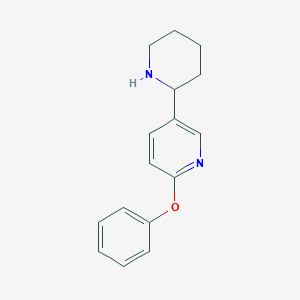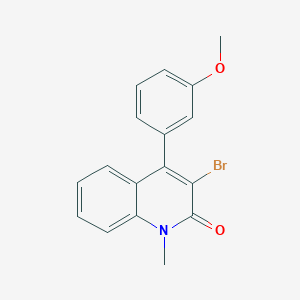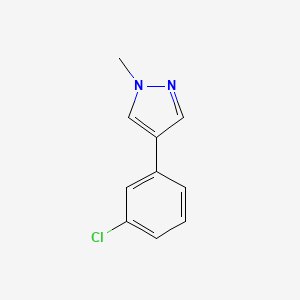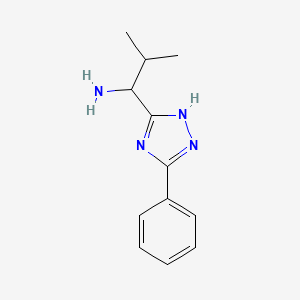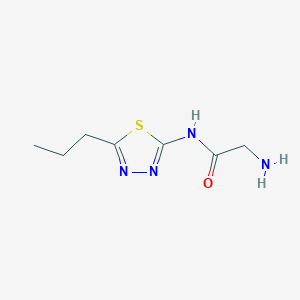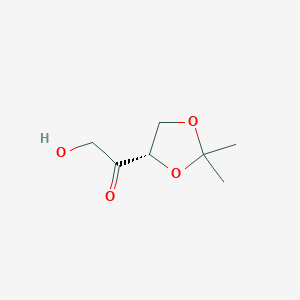
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyethanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone: The enantiomer of the compound with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another related compound with a carboxylate group instead of a hydroxyethanone group.
Uniqueness
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1 |
Clé InChI |
UDEWEEBHLHMAOR-LURJTMIESA-N |
SMILES isomérique |
CC1(OC[C@H](O1)C(=O)CO)C |
SMILES canonique |
CC1(OCC(O1)C(=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


